molecular formula C10H13NO B1626987 2-Amino-1-(3,4-dimethylphenyl)ethanone CAS No. 90874-60-5

2-Amino-1-(3,4-dimethylphenyl)ethanone

Cat. No.: B1626987
CAS No.: 90874-60-5
M. Wt: 163.22 g/mol
InChI Key: ORUHOCRYXBEKCY-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions, and an amino group is attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dimethylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylacetophenone with ammonia or an amine under suitable conditions. For example, the reaction can be carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method typically employs a metal catalyst such as palladium on carbon (Pd/C) to reduce the corresponding nitro compound to the desired amino compound. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.

    Reduction: 2-Amino-1-(3,4-dimethylphenyl)ethanol.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-Amino-1-(3,4-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, altering cellular redox states and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)ethanone: Lacks the amino group, making it less reactive in certain substitution reactions.

    2-Amino-1-(3,4-dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, which can influence its reactivity and solubility.

    1-(3,4-Dimethylphenyl)ethanol: The ethanone moiety is reduced to an alcohol, altering its chemical properties.

Uniqueness

2-Amino-1-(3,4-dimethylphenyl)ethanone is unique due to the presence of both amino and ethanone functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

2-amino-1-(3,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUHOCRYXBEKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563296
Record name 2-Amino-1-(3,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-60-5
Record name 2-Amino-1-(3,4-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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